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Compound of Interest

Compound Name: 4-Bromoindoline hydrochloride

Cat. No.: B1527804 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

4-Bromoindoline hydrochloride. Due to the limited availability of experimental spectra for this

specific compound, this document establishes a predictive framework based on the analysis of

structurally related compounds, namely 4-bromoindole and indoline. By examining the spectral

data of these precursors and applying fundamental principles of spectroscopy, we project the

anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

data for 4-bromoindoline and its hydrochloride salt. This guide is intended for researchers,

scientists, and professionals in drug development, offering a detailed rationale behind the

predicted spectral features to aid in the identification and characterization of 4-Bromoindoline
hydrochloride.

Introduction
4-Bromoindoline hydrochloride is a halogenated derivative of indoline, a bicyclic heterocyclic

amine. Indoline and its derivatives are significant scaffolds in medicinal chemistry, forming the

core of numerous biologically active compounds. The introduction of a bromine atom at the 4-

position of the indoline ring can significantly influence the molecule's electronic properties,

lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel

therapeutic agents.

Accurate and comprehensive spectroscopic data is paramount for the unambiguous

identification, purity assessment, and structural elucidation of such compounds. However, a
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thorough search of scientific literature and spectral databases reveals a scarcity of publicly

available experimental spectroscopic data for 4-Bromoindoline hydrochloride (CAS:

1187929-39-0).

This guide aims to bridge this information gap by providing a detailed, theory-grounded

prediction of the ¹H NMR, ¹³C NMR, MS, and IR spectra of 4-bromoindoline and its

hydrochloride salt. The analysis is built upon the solid foundation of experimental data for the

commercially available precursors, 4-bromoindole and indoline.

Molecular Structure and Spectroscopic Rationale
The structural evolution from the aromatic 4-bromoindole to the saturated 4-bromoindoline, and

subsequently to its protonated hydrochloride salt, dictates predictable changes in their

respective spectra.

Structural Transformation

Key Spectroscopic Changes

4-Bromoindole
4-Bromoindoline

Reduction

Loss of Aromaticity
- Disappearance of pyrrolic proton
- Upfield shift of aromatic protons
- Appearance of aliphatic protons

4-Bromoindoline
Hydrochloride

Acidification

Protonation of Nitrogen
- Deshielding of adjacent protons

- Appearance of N-H+ stretches/bends
- Broadening of N-H signals
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Caption: Structural progression from 4-bromoindole to 4-bromoindoline hydrochloride and

the associated key spectroscopic changes.

Reference Spectroscopic Data
To build our predictive model, we first present the experimental spectroscopic data for 4-

bromoindole and indoline.

Spectroscopic Data of 4-Bromoindole
Technique Data Source

¹H NMR See Table 1 [1][2]

¹³C NMR See Table 2 [2]

Mass Spec. m/z: 197/195 (M⁺), 116, 89 [2]

IR (cm⁻¹)

~3400 (N-H stretch), ~1600-

1450 (C=C stretch), ~750 (C-H

bend)

[2]

Table 1: ¹H NMR Data for 4-Bromoindole Solvent: CDCl₃

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (N-H) ~8.1 (broad s) s -

H-3 ~6.7 m -

H-2 ~7.2 m -

H-7 ~7.3 d ~8.0

H-5 ~7.1 t ~8.0

| H-6 | ~7.4 | d | ~8.0 |
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Table 2: ¹³C NMR Data for 4-Bromoindole Solvent: CDCl₃

Carbon Chemical Shift (δ, ppm)

C-2 ~125.0

C-3 ~102.0

C-3a ~128.0

C-4 ~115.0

C-5 ~123.0

C-6 ~122.0

C-7 ~112.0

| C-7a | ~136.0 |

Spectroscopic Data of Indoline
Technique Data Source

¹H NMR See Table 3 [1]

¹³C NMR See Table 4 [2]

Mass Spec. m/z: 119 (M⁺), 118, 91 [3]

IR (cm⁻¹)

~3350 (N-H stretch), ~2920,

2850 (C-H stretch), ~1610,

1490 (C=C stretch), ~1250 (C-

N stretch)

Table 3: ¹H NMR Data for Indoline Solvent: CDCl₃
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (N-H) ~3.7 (broad s) s -

H-2 (CH₂) ~3.0 t ~8.0

H-3 (CH₂) ~3.5 t ~8.0

H-4 ~7.0 d ~7.5

H-5 ~6.6 t ~7.5

H-6 ~7.0 t ~7.5

| H-7 | ~6.8 | d | ~7.5 |

Table 4: ¹³C NMR Data for Indoline Solvent: CDCl₃

Carbon Chemical Shift (δ, ppm)

C-2 ~47.0

C-3 ~30.0

C-3a ~125.0

C-4 ~127.0

C-5 ~118.0

C-6 ~124.0

C-7 ~109.0

| C-7a | ~151.0 |

Predicted Spectroscopic Data for 4-Bromoindoline
and its Hydrochloride Salt
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Based on the reference data and established spectroscopic principles, the following data are

predicted for 4-bromoindoline and its hydrochloride salt.

Predicted ¹H NMR Spectra
Rationale:

4-Bromoindoline: The reduction of the C2-C3 double bond will result in the appearance of

two aliphatic methylene groups, resonating as triplets in the upfield region. The aromatic

protons are expected to experience a slight upfield shift due to the loss of the indole ring

current.

4-Bromoindoline Hydrochloride: Protonation of the nitrogen atom will cause a significant

downfield shift (deshielding) of the adjacent protons (N-H and C2-H₂). The N-H proton signal

is expected to be broad and may show coupling to the C2 protons.

Table 5: Predicted ¹H NMR Data

Proton
Predicted δ (ppm) - 4-

Bromoindoline

Predicted δ (ppm) - 4-

Bromoindoline HCl

N-H ~3.8 (broad s) >9.0 (very broad s)

C2-H₂ ~3.1 (t) ~3.6 (t)

C3-H₂ ~3.6 (t) ~3.8 (t)

H-5 ~6.5 (t) ~6.7 (t)

H-6 ~6.9 (d) ~7.1 (d)

| H-7 | ~6.7 (d) | ~6.9 (d) |

Predicted ¹³C NMR Spectra
Rationale:

4-Bromoindoline: The C2 and C3 carbons will shift significantly upfield into the aliphatic

region. The aromatic carbon signals will also show minor shifts compared to 4-bromoindole.
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4-Bromoindoline Hydrochloride: The carbons adjacent to the protonated nitrogen (C2 and

C7a) will be deshielded and shift downfield.

Table 6: Predicted ¹³C NMR Data

Carbon
Predicted δ (ppm) - 4-

Bromoindoline

Predicted δ (ppm) - 4-

Bromoindoline HCl

C-2 ~48.0 ~52.0

C-3 ~31.0 ~33.0

C-3a ~126.0 ~128.0

C-4 ~110.0 ~112.0

C-5 ~125.0 ~126.0

C-6 ~128.0 ~129.0

C-7 ~110.0 ~112.0

| C-7a | ~150.0 | ~153.0 |

Predicted Mass Spectra
Rationale:

4-Bromoindoline: The molecular ion peak should be observed as a doublet with a 1:1 ratio

due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation may involve the loss of a

hydrogen atom, followed by retro-Diels-Alder fragmentation of the indoline ring.

4-Bromoindoline Hydrochloride: In a typical electron ionization (EI) experiment, the

hydrochloride salt will likely show the spectrum of the free base (4-bromoindoline) as the HCl

is lost. Electrospray ionization (ESI) in positive mode should show the protonated molecule

[M+H]⁺, which would correspond to the molecular weight of the free base plus one.

Table 7: Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1527804?utm_src=pdf-body
https://www.benchchem.com/product/b1527804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Predicted m/z (EI) Predicted m/z (ESI+)

4-Bromoindoline 199/197 (M⁺), 118, 90 200/198 [M+H]⁺

| 4-Bromoindoline HCl | 199/197 (as free base) | 200/198 [M+H]⁺ |

Predicted Infrared (IR) Spectra
Rationale:

4-Bromoindoline: The sharp N-H stretch of the indole ring will be replaced by a broader N-H

stretch characteristic of a secondary amine. Aliphatic C-H stretching bands will appear.

4-Bromoindoline Hydrochloride: The most significant change will be the appearance of a

very broad and strong N-H⁺ stretching band in the 2400-3000 cm⁻¹ region, often with

multiple sub-peaks. An N-H⁺ bending vibration is also expected around 1600-1500 cm⁻¹.

Table 8: Predicted IR Data (cm⁻¹)

Vibration
Predicted Range - 4-

Bromoindoline

Predicted Range - 4-

Bromoindoline HCl

N-H Stretch 3350-3450 -

N-H⁺ Stretch - 2400-3000 (very broad, strong)

Aromatic C-H Stretch 3000-3100 3000-3100

Aliphatic C-H Stretch 2850-2960 2850-2960

N-H Bend 1590-1650 -

N-H⁺ Bend - 1500-1600

Aromatic C=C Stretch 1450-1600 1450-1600

C-N Stretch 1250-1350 1250-1350

| C-Br Stretch | 500-600 | 500-600 |
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 4-
Bromoindoline hydrochloride.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Bromoindoline hydrochloride in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.

Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower

natural abundance of ¹³C.
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NMR Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample in
Deuterated Solvent

Transfer to NMR Tube

Acquire ¹H Spectrum Acquire ¹³C Spectrum

Fourier Transform,
Phase, and Baseline Correction

Integrate and
Calibrate Spectrum

Click to download full resolution via product page

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable

solvent such as methanol or acetonitrile.

ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass

spectrometer. Acquire spectra in positive ion mode over a mass range of m/z 50-500.
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EI-MS Acquisition: For analysis by electron ionization, introduce a small amount of the solid

or a concentrated solution onto a direct insertion probe.

Infrared Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion
While experimental spectroscopic data for 4-Bromoindoline hydrochloride remains elusive in

the public domain, this guide provides a robust, theory-driven prediction of its NMR, MS, and IR

spectra. By leveraging the known spectral characteristics of 4-bromoindole and indoline, and

applying fundamental spectroscopic principles, we have constructed a comprehensive set of

expected data that can serve as a valuable reference for researchers in the field. The detailed

rationale and experimental protocols provided herein are designed to facilitate the identification

and characterization of this important synthetic intermediate. It is our hope that this guide will

encourage the future publication of experimental data to validate and refine these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1527804#spectroscopic-data-for-4-bromoindoline-
hydrochloride-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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